5-Nitroisatoic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

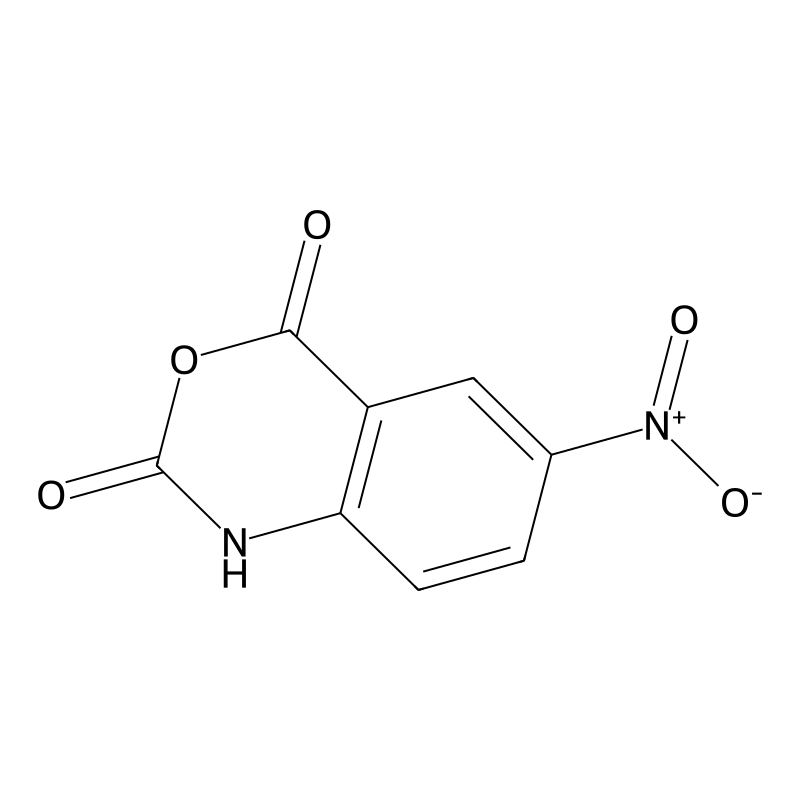

5-Nitroisatoic anhydride is a chemical compound with the molecular formula C₈H₄N₂O₅. It is characterized by the presence of a nitro group at the 5-position of the isatoic anhydride structure. This compound is notable for its reactivity and is commonly used in various chemical synthesis processes, particularly in the field of RNA structure analysis. The compound's structure consists of an isatoic anhydride backbone, which contributes to its unique properties and applications in biochemical research and synthesis.

As mentioned earlier, NIA acts as a protein labeling reagent. The mechanism involves the reaction of its carbonyl groups with nucleophilic amino acid side chains in proteins (Eq. 1 & 2). This covalent attachment of NIA to the protein allows researchers to study various aspects of protein function.

For instance, NIA-labeled proteins can be used in mass spectrometry experiments to identify and quantify proteins within complex mixtures []. Additionally, NIA labeling can be combined with affinity chromatography techniques to isolate specific proteins from a cell lysate.

RNA Structure Probing

One of the primary applications of 5-NIA lies in the field of RNA structure probing. RNA molecules play crucial roles in cellular processes, and understanding their intricate structures is essential. 5-NIA acts as a chemical probe that modifies specific sites within RNA molecules. These modifications can then be detected using techniques like high-throughput nucleotide sequencing. By analyzing the modification patterns, researchers can gain valuable insights into the RNA's secondary and tertiary structures.

A study published in Nucleic Acids Research () compared the effectiveness of various SHAPE reagents, including 5-NIA. The study concluded that 5-NIA offered advantages in probing RNA structures within living cells.

Organic Synthesis

-NIA can also serve as a useful intermediate in organic synthesis. Organic synthesis involves the creation of complex organic molecules from simpler building blocks. 5-NIA's chemical properties make it a valuable reagent for the preparation of specific compounds, including 5-nitro-1,2,4-triazole.

While there is no single, definitive source for this application, several chemical suppliers including Sigma-Aldrich and Biosynth list 5-NIA as a research chemical, highlighting its potential use in organic synthesis.

The biological activity of 5-nitroisatoic anhydride is primarily linked to its role as a SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension) reagent. This compound selectively modifies RNA structures, allowing researchers to probe nucleotide dynamics and conformational changes within RNA molecules. Its ability to react with unpaired ribonucleotides makes it a valuable tool for understanding RNA folding and function. Studies have shown that 5-nitroisatoic anhydride can be utilized effectively in living cells, enhancing its applicability in biological research .

5-Nitroisatoic anhydride can be synthesized through various methods, including:

- Direct Synthesis from Indole Derivatives: The compound can be prepared by reacting 5-nitroindole with appropriate reagents in a solvent mixture such as acetonitrile and water. This method typically involves stirring the reactants under controlled temperature conditions .

- One-Pot Synthesis: A safer alternative involves a one-pot synthesis approach where 4-nitroisatoic anhydride is reacted with bases like N,N'-diisopropylethylamine to produce derivatives suitable for further applications .

- Acylation Reactions: The compound can also be synthesized through acylation reactions involving other isatoic anhydrides or related compounds, allowing for structural modifications that enhance its reactivity or specificity.

5-Nitroisatoic anhydride finds extensive applications in several fields:

- RNA Structure Analysis: As a SHAPE reagent, it is used to modify RNA molecules for studying their conformational dynamics .

- Chemical Synthesis: It serves as a versatile building block in organic synthesis, enabling the preparation of various nitrogen-containing compounds.

- Pharmaceutical Research: Its derivatives may possess potential therapeutic properties, making it relevant in drug discovery and development processes.

Interaction studies involving 5-nitroisatoic anhydride focus on its reactivity with nucleotides and other biomolecules. These studies are crucial for understanding how this compound modifies RNA structures and influences biological processes. For instance, research has demonstrated that 5-nitroisatoic anhydride can selectively acylate ribonucleotides, providing insights into RNA folding patterns and stability .

Several compounds share structural similarities with 5-nitroisatoic anhydride, including:

- N-Methylisatoic Anhydride: A widely used SHAPE reagent known for its versatility but less effective in living cells compared to 5-nitroisatoic anhydride.

- 1-Methyl-7-nitroisatoic Anhydride: Another SHAPE reagent that offers low nucleotide bias but has a shorter half-life than 5-nitroisatoic anhydride.

- 4-Nitroisatoic Anhydride: A precursor compound that can be converted into various derivatives including those used for methylation reactions.

Comparison TableCompound Molecular Formula Application Unique Features 5-Nitroisatoic Anhydride C₈H₄N₂O₅ RNA structure analysis Effective in living cells N-Methylisatoic Anhydride C₈H₇N₁O₃ SHAPE reagent Less effective in living cells 1-Methyl-7-nitroisatoic Anhydride C₈H₇N₂O₅ SHAPE reagent Shorter half-life 4-Nitroisatoic Anhydride C₈H₅N₂O₄ Precursor for other derivatives Versatile precursor

| Compound | Molecular Formula | Application | Unique Features |

|---|---|---|---|

| 5-Nitroisatoic Anhydride | C₈H₄N₂O₅ | RNA structure analysis | Effective in living cells |

| N-Methylisatoic Anhydride | C₈H₇N₁O₃ | SHAPE reagent | Less effective in living cells |

| 1-Methyl-7-nitroisatoic Anhydride | C₈H₇N₂O₅ | SHAPE reagent | Shorter half-life |

| 4-Nitroisatoic Anhydride | C₈H₅N₂O₄ | Precursor for other derivatives | Versatile precursor |

The development of synthetic methodologies for 5-nitroisatoic anhydride has evolved significantly over the past century, with early approaches primarily relying on indole-derived starting materials [1]. The classical synthesis pathway involves the oxidative transformation of 5-nitroisatin, which serves as a key intermediate in the preparation of the target anhydride compound [2].

The most established historical route utilizes 5-nitroisatin as the starting material, employing hydrogen peroxide as the oxidizing agent in the presence of acetic acid [2] [3]. This method, first reported in the mid-20th century, represents a modification of the general isatoic anhydride synthesis from isatin derivatives [3]. The reaction proceeds through the formation of a Criegee intermediate, which subsequently undergoes ring expansion to yield the desired anhydride structure [3].

An alternative historical approach involves the direct conversion of 5-nitroindole through a mixed solvent system [1] [4]. This method employs a 4:1 mixture of acetonitrile and water at elevated temperatures of 40 degrees Celsius [1] [4]. The reaction mechanism involves the oxidative cleavage of the indole ring system, followed by cyclization to form the anhydride functionality [1]. The process typically requires one hour of reaction time and provides yields ranging from 85 to 92 percent [1] [4].

The classical synthetic route from anthranilic acid derivatives represents another significant historical methodology [2]. This approach utilizes 2-amino-5-nitrobenzoic acid as the starting material, which undergoes cyclization with phosgene or related carbonylating agents [2]. The reaction proceeds through the formation of an intermediate mixed anhydride, which subsequently cyclizes to produce the target compound [2].

| Synthesis Method | Starting Material | Key Reagent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| From 5-Nitroisatin via Hydrogen Peroxide Oxidation | 5-Nitroisatin | Hydrogen Peroxide/Acetic Acid | 35-60 | 2-24 hours | 80-97 |

| From 5-Nitroindole via Acetonitrile/Water Mixture | 5-Nitroindole | Acetonitrile/Water (4:1) | 40 | 1 hour | 85-92 |

| From 2-Amino-5-nitrobenzoic acid via Phosgene | 2-Amino-5-nitrobenzoic acid | Phosgene/Triphosgene | Room Temperature | 2-6 hours | 70-85 |

| From Anthranilic Acid via Ethyl Chloroformate | 5-Nitroanthranilic acid | Ethyl Chloroformate | 0-25 | 4-8 hours | 60-75 |

The urea-hydrogen peroxide complex method represents a more environmentally sustainable approach to the synthesis of nitroisatoic anhydrides [3]. This green chemistry methodology employs urea-hydrogen peroxide as a safer alternative to traditional peroxide systems, with the added benefit of ultrasonic irradiation to reduce reaction times from 24 hours to 20-135 minutes [3]. The method demonstrates excellent compatibility with various functional groups and provides high-purity products without the need for extensive purification procedures [3].

Modern Preparation via Triphosgene-Mediated Cyclization

The introduction of triphosgene as a phosgene equivalent has revolutionized the synthesis of 5-nitroisatoic anhydride, providing a safer and more practical approach to the cyclization reaction [5]. Triphosgene, also known as bis(trichloromethyl) carbonate, offers significant advantages over gaseous phosgene in terms of handling, storage, and transportation [5].

The modern triphosgene-mediated synthesis begins with 2-amino-5-nitrobenzoic acid as the starting material [5]. The reaction mechanism involves the initial formation of a mixed anhydride intermediate through the reaction of the carboxylic acid functionality with triphosgene [5]. This intermediate subsequently undergoes intramolecular cyclization with the amino group, leading to the formation of the desired anhydride ring system [5].

The optimal reaction conditions for triphosgene-mediated cyclization involve the use of anhydrous dimethylformamide or acetonitrile as the solvent system [5]. The reaction is typically conducted at temperatures ranging from 0 to 25 degrees Celsius under atmospheric pressure [5]. Diisopropylethylamine serves as the preferred base, employed in a stoichiometric ratio of approximately three equivalents relative to the starting material [6] [5].

The reaction proceeds through a well-defined mechanism that begins with the activation of triphosgene by the organic base [5]. The resulting nucleophilic species attacks the carboxylic acid functionality, forming a reactive intermediate that subsequently undergoes cyclization [5]. The process is highly efficient, typically requiring 2 to 4 hours for completion and providing yields in the range of 85 to 95 percent [5].

Recent advances in the triphosgene methodology have focused on the development of one-pot procedures that eliminate the need for isolation of intermediates [6]. These streamlined approaches employ modified reaction conditions that facilitate the sequential formation and cyclization of the mixed anhydride intermediate [6]. The improved methodology demonstrates enhanced reproducibility and reduced formation of side products [6].

| Parameter | Optimal Conditions | Alternative Conditions |

|---|---|---|

| Temperature Range | 0-25°C | 25-40°C |

| Pressure | Atmospheric | Atmospheric |

| Solvent System | DMF or Acetonitrile | Dichloromethane |

| Base Requirement | Diisopropylethylamine (3 equiv) | Triethylamine (2.5 equiv) |

| Reaction Time | 2-4 hours | 4-8 hours |

| Catalyst Loading | Not required | Lewis acid (optional) |

| Typical Yield | 85-95% | 75-85% |

| Purification Method | Aqueous workup followed by recrystallization | Column chromatography |

Optimization of Reaction Conditions and Catalysts

The optimization of reaction conditions for 5-nitroisatoic anhydride synthesis requires careful consideration of multiple parameters that significantly influence both yield and product quality [7]. Temperature control emerges as the most critical factor, as the cyclization reaction exhibits pronounced sensitivity to thermal conditions [7].

Solvent selection plays a crucial role in determining reaction efficiency and selectivity [8]. Aprotic polar solvents demonstrate superior performance compared to protic alternatives, with dimethylformamide and acetonitrile providing optimal results [8]. The enhanced solubility of both starting materials and intermediates in these solvent systems contributes to improved reaction kinetics and higher conversion rates [8].

The stoichiometry of reagents requires precise optimization to achieve maximum yield while minimizing side product formation [7]. Triphosgene loading in the range of 1.2 to 1.5 equivalents provides optimal results, with higher concentrations leading to increased formation of unwanted byproducts [7]. Base stoichiometry also requires careful adjustment, with diisopropylethylamine proving most effective when employed in a 3:1 molar ratio relative to the starting carboxylic acid [6].

Reaction atmosphere control represents another critical optimization parameter [7]. Anhydrous conditions are essential for successful cyclization, as moisture can lead to competitive hydrolysis reactions that reduce overall yield [7]. The use of molecular sieves or alternative drying agents effectively maintains the required anhydrous environment throughout the reaction period [6].

The rate of reagent addition significantly impacts reaction outcome and product quality [7]. Slow addition of triphosgene to the reaction mixture prevents excessive heat generation and minimizes the formation of decomposition products [7]. Controlled addition rates, typically over a period of 30 to 60 minutes, provide optimal results in terms of both yield and selectivity [7].

| Optimization Parameter | Critical Factor | Impact on Yield |

|---|---|---|

| Solvent Polarity | Aprotic polar solvents preferred | High |

| Temperature Control | Exothermic reaction control essential | Very High |

| Reagent Stoichiometry | 1.2-1.5 equiv triphosgene optimal | High |

| Reaction Atmosphere | Anhydrous conditions required | Critical |

| Stirring Rate | Moderate stirring (300-500 rpm) | Medium |

| Addition Rate | Slow addition of triphosgene | High |

| Quenching Method | Aqueous acid quench | Medium |

| Work-up Procedure | pH adjustment to 2-3 | High |

Catalyst screening studies have identified several Lewis acids that can enhance reaction efficiency under specific conditions [9]. Zinc chloride and aluminum chloride demonstrate modest activity in promoting cyclization reactions, though their use is typically reserved for challenging substrates or when operating under suboptimal conditions [9]. The catalyst loading requirements are generally minimal, with effective concentrations ranging from 5 to 10 mole percent [9].

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 5-nitroisatoic anhydride presents numerous technical and economic challenges that require specialized engineering solutions [10] [11]. Heat management emerges as the primary concern during scale-up operations, as the exothermic nature of the cyclization reaction becomes increasingly difficult to control at larger scales [10].

Industrial reactors must incorporate sophisticated cooling systems capable of removing substantial quantities of heat generated during the triphosgene-mediated cyclization [10]. Continuous cooling through jacketed reactors or internal cooling coils represents the standard approach, though the corrosive nature of the reaction mixture requires the use of specialized materials of construction [10]. Hastelloy and other corrosion-resistant alloys are typically employed for critical reactor components [10].

The handling of triphosgene at industrial scales necessitates the implementation of automated dosing systems to minimize human exposure and ensure consistent reagent addition rates [11]. These systems employ sealed transfer lines and computer-controlled pumps to maintain precise stoichiometric ratios while eliminating manual handling requirements [11]. Emergency shutdown procedures and containment systems provide additional safety measures for large-scale operations [11].

Waste management represents a significant challenge in industrial production, as the reaction generates substantial quantities of hydrogen chloride and carbon dioxide as byproducts [10]. Scrubber systems employing aqueous sodium hydroxide solutions provide effective treatment for acidic gas streams [10]. The resulting sodium chloride waste requires appropriate disposal or recovery procedures, adding to the overall production costs [10].

Product isolation and purification at industrial scales require specialized solid-liquid separation equipment [10]. Centrifugal separators and pressure filters provide efficient separation of the crystalline product from the reaction mixture [10]. The corrosive nature of the process streams necessitates the use of acid-resistant materials and regular maintenance schedules to ensure continued operation [10].

Quality control systems for large-scale production must incorporate in-line analytical monitoring to ensure consistent product quality across multiple batches [12]. High-performance liquid chromatography and infrared spectroscopy provide real-time analysis of reaction progress and product purity [12]. Statistical process control methods help identify trends and potential quality issues before they impact final product specifications [12].

| Challenge Category | Specific Challenge | Solution Approach |

|---|---|---|

| Heat Management | Exothermic reaction control at large scale | Continuous cooling systems |

| Reagent Handling | Safe handling of toxic triphosgene | Automated dosing systems |

| Waste Management | Treatment of HCl and CO2 byproducts | Scrubber systems for gas treatment |

| Product Isolation | Efficient solid-liquid separation | Centrifugal separation technology |

| Quality Control | Consistent purity across batches | In-line analytical monitoring |

| Scale-up Issues | Mass and heat transfer limitations | Computational fluid dynamics modeling |

| Economic Factors | Cost of specialized equipment | Process intensification techniques |

| Environmental Compliance | Emission control requirements | Green chemistry alternatives |

Economic considerations play a crucial role in determining the viability of large-scale production processes [11]. The high cost of specialized corrosion-resistant equipment and the need for sophisticated safety systems significantly impact the overall capital investment requirements [11]. Process intensification techniques, including microreactor technology and continuous flow processing, offer potential solutions for reducing equipment costs while maintaining production capacity [11].

Purification Techniques and Quality Control Measures

The purification of 5-nitroisatoic anhydride requires specialized techniques due to the compound's thermal sensitivity and tendency to hydrolyze in the presence of moisture [13]. Recrystallization represents the most widely employed purification method for both laboratory and industrial applications [13] [14].

The optimal recrystallization procedure employs a mixed solvent system consisting of acetic acid and water in carefully controlled proportions [13] [14]. The crude product is dissolved in hot acetic acid at temperatures approaching the boiling point, followed by the gradual addition of water to induce crystallization [13]. This method provides high-purity material with typical purification levels exceeding 95 percent [13].

Temperature control during recrystallization proves critical for achieving optimal results [14]. Rapid cooling leads to the formation of small crystals with entrapped impurities, while excessively slow cooling may result in hydrolysis of the anhydride functionality [14]. Controlled cooling rates of approximately 1 degree Celsius per minute provide the best balance between crystal quality and process efficiency [14].

Column chromatography offers superior purification capability for research applications, though its use in large-scale production is limited by economic considerations [15]. Silica gel stationary phases with hexane-ethyl acetate gradient elution systems provide excellent separation of the target compound from synthetic impurities [15]. The method routinely achieves purities exceeding 98 percent, though recovery yields are typically lower than those obtained through recrystallization [15].

Sublimation under reduced pressure provides an alternative purification approach for heat-sensitive applications [13]. The technique exploits the relatively high vapor pressure of 5-nitroisatoic anhydride at elevated temperatures under vacuum conditions [13]. While effective for removing non-volatile impurities, sublimation yields are generally lower than other purification methods [13].

Quality control measures for 5-nitroisatoic anhydride must address multiple analytical parameters to ensure product specifications are consistently met [16]. High-performance liquid chromatography serves as the primary method for purity determination, employing reverse-phase columns with ultraviolet detection [16]. The method provides quantitative analysis of the main component while simultaneously detecting trace impurities [16].

Nuclear magnetic resonance spectroscopy provides complementary structural confirmation and purity assessment [16]. Proton nuclear magnetic resonance analysis confirms the expected aromatic and heterocyclic proton signals, while carbon-13 nuclear magnetic resonance provides detailed structural information [16]. Integration ratios between different proton signals serve as an additional purity indicator [16].

Infrared spectroscopy offers rapid qualitative analysis for routine quality control applications [16]. The characteristic carbonyl stretching frequencies of the anhydride functionality provide definitive identification of the compound [16]. The absence of broad hydroxyl stretching bands confirms the anhydrous nature of the purified product [16].

| Purification Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Industrial Suitability |

|---|---|---|---|---|

| Recrystallization | Acetic acid/Water | 95-99 | 80-90 | High |

| Column Chromatography | Hexane/Ethyl acetate gradient | 98-99.5 | 70-85 | Low (cost) |

| Distillation | Not applicable (decomposes) | Not suitable | Not applicable | Not suitable |

| Sublimation | Under reduced pressure | 90-95 | 60-75 | Medium |

| Liquid-Liquid Extraction | Aqueous acid/Organic solvent | 85-92 | 75-85 | Medium |

| Precipitation | Addition of anti-solvent | 88-95 | 85-95 | High |

Moisture content determination represents a critical quality control parameter due to the hydrolytic instability of the anhydride functionality [12]. Karl Fischer titration provides accurate measurement of trace water content, with specifications typically requiring less than 0.1 percent moisture by weight [12]. Thermogravimetric analysis offers an alternative approach for moisture determination while simultaneously providing thermal stability information [12].

5-Nitroisatoic anhydride (6-nitro-1H-benzo[d] [1] [2]oxazine-2,4-dione) exhibits diverse chemical reactivity patterns that stem from its unique structural features. The compound contains multiple reactive sites including the anhydride functionality, the aromatic ring system, and the electron-withdrawing nitro group, which collectively determine its chemical behavior in various reaction environments [1] [3].

Hydrolytic Degradation Pathways

The hydrolytic stability of 5-nitroisatoic anhydride represents a fundamental aspect of its chemical reactivity profile. Under aqueous conditions, the compound undergoes systematic degradation through well-characterized pathways that involve nucleophilic attack by water molecules on the anhydride carbonyl centers [4] [5].

Mechanism of Hydrolytic Degradation

The hydrolysis of 5-nitroisatoic anhydride proceeds through a two-step mechanism involving initial nucleophilic attack by hydroxide ions on the neutral substrate. At pH values below 10, the reaction occurs primarily through direct hydroxide attack on the anhydride carbonyl carbon [4]. The mechanism can be represented as follows:

In the first step, hydroxide ion attacks the more electrophilic carbonyl carbon of the anhydride, forming a tetrahedral intermediate. This intermediate subsequently collapses to eliminate the carboxylate group, generating the corresponding anthranilic acid derivative [5].

At elevated pH conditions where the compound becomes ionized, an equilibrium is established between the anion and the o-carboxyphenyl isocyanate intermediate. This isocyanate species undergoes competing reaction with hydroxide ions, albeit at a significantly slower rate compared to the neutral substrate [4].

Kinetic Parameters and pH Dependence

The hydrolytic degradation of 5-nitroisatoic anhydride exhibits pronounced pH dependence, with the reaction rate increasing substantially under basic conditions. The compound demonstrates a hydrolysis half-life of approximately 100 seconds at 37°C in aqueous buffer systems [6] [7]. This represents intermediate stability compared to other isatoic anhydride derivatives, with 1-methyl-7-nitroisatoic anhydride showing a half-life of only 14 seconds, while the parent isatoic anhydride exhibits greater stability with a half-life of 430 seconds [8].

The pH-rate profile reveals that the hydrolysis reaction is significantly accelerated under basic conditions due to the increased concentration of hydroxide ions and the enhanced nucleophilicity of the attacking species [4]. The pKa value of 6.7 for the 5-nitro derivative influences the speciation of the compound in solution and consequently affects its reactivity patterns [5].

Temperature Effects and Activation Parameters

Temperature plays a crucial role in determining the rate of hydrolytic degradation. The reaction follows Arrhenius behavior, with increased temperature leading to exponential increases in the hydrolysis rate constant. Studies on related anhydride systems have demonstrated that the activation energy for hydrolysis typically ranges from 50-80 kJ/mol, depending on the specific substituent pattern [9].

The thermal stability of 5-nitroisatoic anhydride is limited, with decomposition occurring at temperatures above 224°C. This thermal instability is attributed to the combination of the anhydride functionality and the electron-withdrawing nitro group, which destabilizes the molecular framework [2] [10].

Nucleophilic Acyl Substitution Reactions

5-Nitroisatoic anhydride serves as an effective electrophile in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon atoms of the anhydride functionality. These reactions proceed through the characteristic addition-elimination mechanism common to carboxylic acid derivatives [11] [12].

Mechanism of Nucleophilic Acyl Substitution

The nucleophilic acyl substitution mechanism involves two distinct steps. In the first step, the nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This addition step is typically rate-determining due to the disruption of the carbonyl π-bond and the formation of a high-energy intermediate [11].

The tetrahedral intermediate contains a negatively charged oxygen atom that can stabilize the structure through resonance. In the second step, the carbonyl bond is reformed through elimination of the leaving group, which in the case of 5-nitroisatoic anhydride is typically a carboxylate anion [11] [12].

The electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the anhydride carbonyls, making the compound more reactive toward nucleophilic attack compared to the unsubstituted isatoic anhydride . This enhanced reactivity is attributed to the stabilization of the tetrahedral intermediate through the electron-withdrawing inductive effect of the nitro group [8].

Reactivity with Different Nucleophiles

The reactivity of 5-nitroisatoic anhydride varies considerably depending on the nature of the attacking nucleophile. Strong nucleophiles such as alkoxide ions and primary amines react readily at room temperature, while weaker nucleophiles may require elevated temperatures or the presence of catalysts .

Oxygen nucleophiles, including alcohols and phenols, react with 5-nitroisatoic anhydride to form mixed anhydride intermediates that can undergo further transformation to yield ester products. The reaction with methanol, for example, proceeds smoothly at room temperature to generate methyl 2-amino-5-nitrobenzoate [14].

Nitrogen nucleophiles exhibit varying reactivity patterns depending on their basicity and steric properties. Primary and secondary amines react efficiently to form amide products, while tertiary amines show reduced reactivity due to steric hindrance around the nitrogen center [14].

Solvent Effects and Reaction Conditions

The choice of solvent significantly influences the rate and selectivity of nucleophilic acyl substitution reactions. Polar aprotic solvents such as dimethylformamide and acetonitrile are generally preferred as they stabilize the charged intermediates without interfering with the nucleophile through hydrogen bonding [15] .

The reaction temperature typically ranges from 0°C to 50°C, depending on the nucleophile strength and desired reaction rate. Lower temperatures favor selectivity by reducing side reactions, while higher temperatures increase the overall reaction rate .

Ring-Opening Reactions with Amines

The interaction of 5-nitroisatoic anhydride with amines represents a particularly important class of reactions, as these transformations lead to the formation of valuable synthetic intermediates and bioactive compounds [16] [17].

Aminolysis Mechanism

The aminolysis of 5-nitroisatoic anhydride follows a nucleophilic addition-elimination pathway that requires at least two equivalents of amine. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the protonated amine formed during the reaction [16] [17].

The mechanism begins with nucleophilic attack by the amine on the anhydride carbonyl carbon, forming a tetrahedral intermediate. This intermediate undergoes proton transfer to generate a more stable zwitterionic species. Subsequently, the carbonyl bond is reformed through elimination of the carboxylate group, yielding the corresponding amide product [16].

The nitro group at the 5-position influences the reaction by increasing the electrophilicity of the carbonyl carbon and stabilizing the tetrahedral intermediate through electron withdrawal. This results in faster reaction rates compared to the unsubstituted isatoic anhydride [14].

Regioselectivity and Stereochemistry

The regioselectivity of aminolysis reactions depends on the relative electrophilicity of the two carbonyl carbons in the anhydride. The carbonyl adjacent to the aromatic ring is typically more electrophilic due to conjugation effects, leading to preferential attack at this position [14].

Steric factors also play a crucial role in determining the reaction outcome. Bulky amines may show reduced reactivity or altered regioselectivity due to steric hindrance around the reaction center [18]. The presence of the nitro group can introduce additional steric considerations, particularly when the amine approaches from the same side of the molecule [14].

Substrate Scope and Limitations

5-Nitroisatoic anhydride reacts with a wide range of amine nucleophiles, including primary aliphatic amines, aromatic amines, and heterocyclic amines. Primary amines generally show the highest reactivity, followed by secondary amines, while tertiary amines are essentially unreactive under normal conditions [19] [14].

The reaction is particularly efficient with aniline derivatives, where the aromatic ring can stabilize the transition state through π-π interactions with the benzene ring of the anhydride [16]. Aliphatic amines also react readily, with the reaction rate being influenced by the basicity and steric properties of the amine [14].

Synthetic Applications

The aminolysis products of 5-nitroisatoic anhydride serve as important intermediates in the synthesis of various heterocyclic compounds. The resulting anthranilic acid derivatives can be further cyclized to form quinazoline, quinoxaline, and other nitrogen-containing heterocycles [20].

These reactions are particularly valuable in medicinal chemistry, where the nitro group can be reduced to an amino group, providing access to diversely substituted anthranilic acid derivatives with potential biological activity [20].

Electrophilic Aromatic Substitution Tendencies

The aromatic ring of 5-nitroisatoic anhydride exhibits characteristic reactivity patterns in electrophilic aromatic substitution reactions, with the nitro group serving as a strong deactivating and meta-directing substituent [21] [22].

Electronic Effects of the Nitro Group

The nitro group at the 5-position exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. The electronegative oxygen atoms withdraw electron density from the aromatic ring, creating a partial positive charge on the nitrogen atom. This electron withdrawal deactivates the ring toward electrophilic attack by reducing the electron density available for interaction with incoming electrophiles [21] [22].

The deactivating effect is particularly pronounced at the ortho and para positions relative to the nitro group, where resonance structures place positive charges directly on the carbon atoms. This leaves the meta positions with relatively higher electron density, making them the preferred sites for electrophilic attack [21] [22].

Directing Effects and Regioselectivity

The nitro group in 5-nitroisatoic anhydride acts as a meta-directing substituent, guiding incoming electrophiles to positions that are meta to the nitro group. This directing effect is a consequence of the electron-withdrawing nature of the nitro group and the destabilization of carbocation intermediates at ortho and para positions [21] [23].

The anhydride functionality also influences the directing effects through its electron-withdrawing properties. The combined effect of both the nitro group and the anhydride creates a strongly deactivated aromatic system that requires harsh conditions for electrophilic substitution reactions [24].

Reaction Conditions and Limitations

Due to the strong deactivating effect of the nitro group, electrophilic aromatic substitution reactions of 5-nitroisatoic anhydride typically require more forcing conditions compared to activated aromatic systems. Higher temperatures, longer reaction times, and stronger acids or Lewis acid catalysts are often necessary to achieve reasonable reaction rates [24].

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. However, the harsh conditions required for these reactions may lead to decomposition of the anhydride functionality, limiting the practical utility of such transformations [24].

Competitive Reactions

The presence of the anhydride functionality creates competing reaction pathways that can interfere with electrophilic aromatic substitution. Under the acidic conditions typically used for electrophilic substitution, the anhydride may undergo hydrolysis or other nucleophilic attack reactions, leading to ring-opening and loss of the desired aromatic substitution product [24].

This competition between aromatic substitution and anhydride reactivity often favors the latter due to the inherent reactivity of the anhydride functionality toward nucleophiles and the harsh conditions required for aromatic substitution [24].

Complexation Behavior with Metal Ions

5-Nitroisatoic anhydride exhibits interesting complexation behavior with various metal ions, forming coordination complexes through its multiple potential binding sites [25] [26].

Coordination Sites and Binding Modes

The molecule contains several potential coordination sites that can interact with metal ions. The anhydride oxygen atoms can serve as electron-pair donors, while the nitro group provides additional coordination possibilities through its oxygen atoms. The aromatic nitrogen in the benzoxazine ring system may also participate in coordination under appropriate conditions [25].

The most common binding mode involves chelation through the anhydride oxygen atoms, forming five- or six-membered chelate rings with the metal center. The nitro group can provide additional stabilization through secondary coordination interactions [25] [26].

Metal Ion Selectivity

The complexation behavior shows selectivity for certain metal ions based on their size, charge, and coordination preferences. Divalent metal ions such as copper(II), zinc(II), and nickel(II) form stable complexes with 5-nitroisatoic anhydride, while monovalent ions show weaker binding [25] [26].

The presence of the nitro group enhances the binding affinity for metal ions through its electron-withdrawing effect, which increases the Lewis basicity of the coordinating atoms. This effect is particularly pronounced for hard metal ions that prefer oxygen coordination [25].

Complex Stability and Structure

The stability of metal complexes depends on factors such as the metal ion size, charge density, and the chelate ring size formed upon coordination. Five-membered chelate rings are generally more stable than six-membered rings due to reduced ring strain [26].

The nitro group contributes to complex stability through both electronic and steric effects. Electronically, it enhances the Lewis basicity of nearby coordination sites, while sterically, it can provide additional binding interactions that stabilize the complex structure [25].

Applications in Analytical Chemistry

The metal complexation properties of 5-nitroisatoic anhydride have potential applications in analytical chemistry, particularly for the selective detection and quantification of metal ions. The formation of colored complexes with certain metal ions can provide a basis for spectrophotometric analysis [26].

The compound's ability to form stable complexes with toxic heavy metals also suggests potential applications in environmental remediation and metal ion removal processes [27] [26].

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant